
3-(2-Piperidyl)propyl Acetate Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Piperidyl)propyl Acetate Acetate is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities .
準備方法
The synthesis of 3-(2-Piperidyl)propyl Acetate Acetate involves several steps. One common method is the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst . This reaction typically uses dichloromethane as a solvent and montmorillonite K-10 as the acid catalyst . Another method involves the reaction with sodium acetate, acetic acid, and Amberlite (IRC-50) . These methods are optimized to achieve high yields and purity of the final product.
化学反応の分析
3-(2-Piperidyl)propyl Acetate Acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, sodium acetate, and various acid catalysts . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with acetic anhydride and an acid catalyst typically yields perillyl acetate .
科学的研究の応用
3-(2-Piperidyl)propyl Acetate Acetate has numerous applications in scientific research. It is used in the synthesis of various piperidine derivatives, which are important in the pharmaceutical industry . These derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . Additionally, piperidine derivatives are used as building blocks in the synthesis of other complex organic compounds .
作用機序
The mechanism of action of 3-(2-Piperidyl)propyl Acetate Acetate involves its interaction with various molecular targets and pathways. . The specific molecular targets and pathways involved depend on the particular derivative and its intended application.
類似化合物との比較
3-(2-Piperidyl)propyl Acetate Acetate is similar to other piperidine derivatives, such as perillyl acetate and various substituted piperidines . it is unique in its specific structure and the particular biological activities it exhibits. Other similar compounds include spiropiperidines, condensed piperidines, and piperidinones . These compounds share the piperidine core structure but differ in their substituents and overall molecular architecture, leading to different pharmacological properties.
特性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
acetic acid;3-piperidin-2-ylpropyl acetate |
InChI |
InChI=1S/C10H19NO2.C2H4O2/c1-9(12)13-8-4-6-10-5-2-3-7-11-10;1-2(3)4/h10-11H,2-8H2,1H3;1H3,(H,3,4) |
InChIキー |
PHCGIKKGFFYHFW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)OCCCC1CCCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


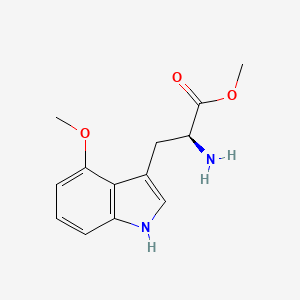
![1-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11864320.png)
![1-[2-(Diphenylmethoxy)ethyl]aziridine](/img/structure/B11864322.png)


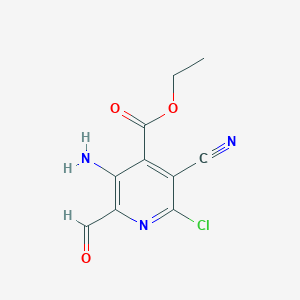

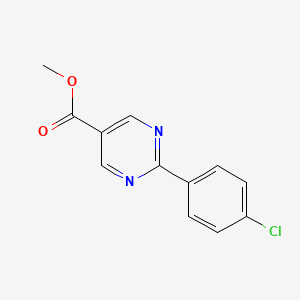
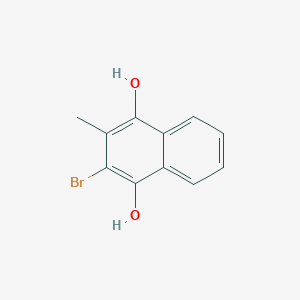

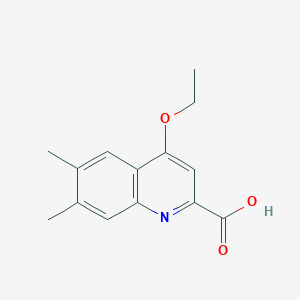
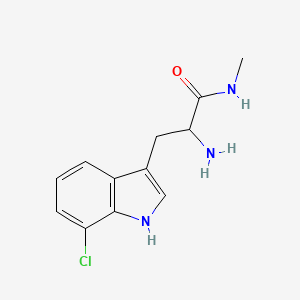
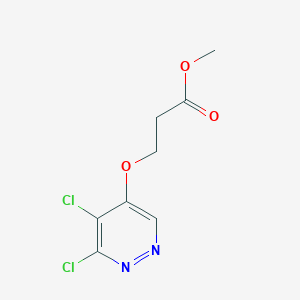
![4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol](/img/structure/B11864384.png)
